molecular formula C9H8N2OS2 B1420271 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1097815-09-2

4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No. B1420271
M. Wt: 224.3 g/mol
InChI Key: WGRTXPDOOMVJBF-UHFFFAOYSA-N
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Description

“4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is a compound with the CAS Number: 1097815-09-2. It has a molecular weight of 224.31 and its IUPAC name is 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established, which was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is 1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12) .

Scientific Research Applications

Synthesis and Biological Activities

4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide and its derivatives have been extensively explored in the synthesis of novel compounds with potential biological activities. Notable research has shown that these compounds exhibit significant inhibitory activity against various cell lines, indicating their potential as anticancer agents. For instance, thiophene-2-carboxamide derivatives have been reported to exhibit good inhibitory activity against four cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021). Additionally, derivatives of thiazole-5-carboxamide have demonstrated a range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities, making them a focal point of research in medical chemistry (Mhaske et al., 2011).

Antimicrobial and Antifungal Applications

Certain derivatives of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide have been synthesized and have shown promising antimicrobial and antifungal activities. For example, some compounds have been effective against Gram-positive bacteria S. aureus and B. Subtilis, as well as Gram-negative bacteria E. coli and P. aeruginosa, highlighting their potential as antimicrobial agents (Mhaske et al., 2011). Other studies have synthesized novel compounds that displayed significant antibacterial and antifungal activities, adding to the potential of these derivatives in combating various microbial infections (Raval, Naik & Desai, 2012).

Applications in Cancer Research

Derivatives of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide have been a significant focus in cancer research due to their potential anticancer properties. Compounds synthesized from these derivatives have shown notable anticancer activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma cell line), illustrating their potential in the development of new cancer therapies (Gomha et al., 2017). Additionally, some derivatives have been identified as promising anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, providing a pathway for the development of new therapeutic agents (Gomha, Edrees & Altalbawy, 2016).

Herbicidal and Fungicidal Activities

Apart from biomedical applications, 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide derivatives have shown potential as herbicides and fungicides. For instance, some derivatives have been identified as potential lead compounds of inhibitors targeting D1 protease in plants, exhibiting moderate to good herbicidal activities (Hu et al., 2009). Furthermore, novel fungicides like penthiopyrad, derived from similar compounds, have shown remarkable activity against a range of diseases, including gray mold, powdery mildew, and apple scab, indicating their potential in agricultural applications (Yanase et al., 2013).

Future Directions

The future directions for “4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” and similar compounds could involve further exploration of their potential biological activities and applications in medicinal chemistry .

properties

IUPAC Name

4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRTXPDOOMVJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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